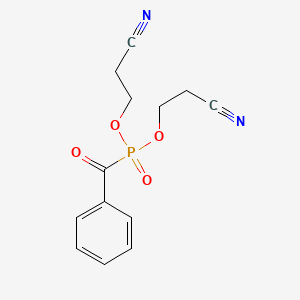
Bis(2-cyanoethyl) benzoylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-cyanoethyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two cyanoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyanoethyl) benzoylphosphonate typically involves the reaction of benzoyl chloride with a phosphonate ester, followed by the introduction of cyanoethyl groups. One common method involves the use of bis(2-cyanoethyl) diisopropylphosphoramidite as a phosphitylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, and is followed by oxidation to yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as yttrium nitrate have been reported to promote selective cyanoethylation of amines, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyanoethyl) benzoylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphates.
Substitution: The cyanoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield benzoylphosphonic acid and cyanoethyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphate esters.
Substitution: Various substituted phosphonates.
Hydrolysis: Benzoylphosphonic acid and cyanoethyl derivatives.
Scientific Research Applications
Bis(2-cyanoethyl) benzoylphosphonate has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of Bis(2-cyanoethyl) benzoylphosphonate involves its interaction with molecular targets through its phosphonate and cyanoethyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in chelation and catalysis. The cyanoethyl groups can participate in nucleophilic addition reactions, facilitating the modification of various substrates .
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Used in oligonucleotide synthesis.
Bis(2-cyanoethyl) diisopropylphosphoramidite: Similar structure but different functional groups.
Uniqueness
Bis(2-cyanoethyl) benzoylphosphonate is unique due to its combination of a benzoyl group with a phosphonate moiety and cyanoethyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other phosphonates .
Properties
CAS No. |
61244-79-9 |
|---|---|
Molecular Formula |
C13H13N2O4P |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
3-[benzoyl(2-cyanoethoxy)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C13H13N2O4P/c14-8-4-10-18-20(17,19-11-5-9-15)13(16)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 |
InChI Key |
VEJWFRXBODLMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)P(=O)(OCCC#N)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















